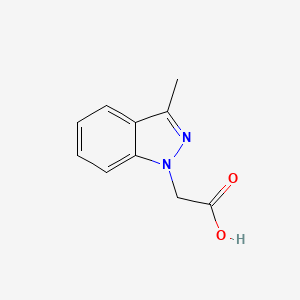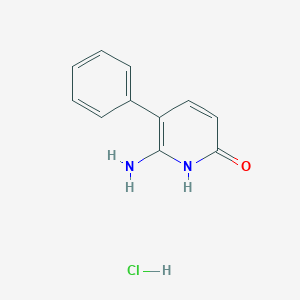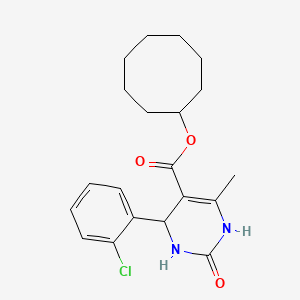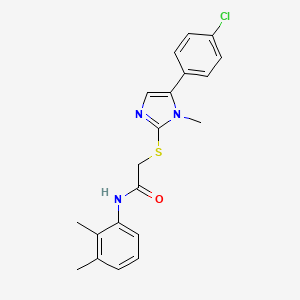![molecular formula C21H18N2O2S B2520056 3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326905-65-0](/img/structure/B2520056.png)
3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a derivative of thieno[2,3-d]pyrimidine-2,4-dione, which is a core structure found in various pharmacologically active molecules. Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential as therapeutic agents, particularly as non-peptide antagonists for hormone receptors such as the human luteinizing hormone-releasing hormone (LHRH) receptor and the human GnRH receptor . These compounds have shown promise in the treatment of sex-hormone-dependent diseases and reproductive diseases.
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives involves various strategies, including the replacement of the thienopyridin-4-one nucleus with other heterocyclic surrogates . A key feature for good receptor binding activity in these compounds is the presence of specific substituents, such as the 2-(2-pyridyl)ethyl group . Novel methods for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids have been described, which involve the displacement of methylthio groups and reactions with acetylating agents . Additionally, the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones and their alkylation has been reported .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of related compounds, revealing details such as intramolecular hydrogen bonds and the planarity of the thienopyridine ring . Molecular modeling studies have also been conducted to understand the interactions of these molecules with their target receptors .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. These include electrophilic substitution reactions such as the Vilsmeier-Haack reaction, bromination, and nitration . The reactivity of these compounds allows for the introduction of diverse substituents, which can significantly affect their pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives, such as lipophilicity and hydrogen bonding capacity, are important factors in their bioavailability and therapeutic efficacy. For instance, the introduction of a methoxyurea side chain can increase the apparent lipophilicity, improving oral absorption . The analgesic and anti-inflammatory activities of these compounds have been evaluated, with some showing superior effects compared to standard drugs like mefenamic acid .
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Structure-Activity Relationships (SAR) : Thieno[2,3-d]pyrimidine-2,4-diones have been synthesized and studied for their structure-activity relationships, particularly as potent GnRH receptor antagonists for treating reproductive diseases. Key structural features for good receptor binding activity have been identified, highlighting the role of hydrophobic substituents for enhanced activity (Guo et al., 2003).
Antibacterial and Anticancer Properties : Derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antibacterial activities. These compounds have shown promise in inhibiting the growth of pathogenic bacteria, suggesting potential for the development of new antibiotics. Additionally, some thieno[2,3-d]pyrimidine derivatives have demonstrated anticancer activities, indicating their potential in cancer research and therapy (More et al., 2013).
Photophysical and Electrochemical Properties
- Optoelectronic Applications : The synthesis of thieno[3,2-d]pyrimidine derivatives has also been driven by their high biological activity and potential applications in optoelectronic devices. These compounds have been explored for their ability to act as inhibitors of adenosine kinase, platelet aggregation, and for their antileukemia and anticancer activities, underscoring the versatility of thieno[3,2-d]pyrimidines in both medical and technological applications (El-Gazzar et al., 2006).
Material Science and Supramolecular Chemistry
- Supramolecular Assemblies : Thieno[3,2-d]pyrimidine derivatives have been incorporated into novel supramolecular assemblies, demonstrating the utility of these compounds in the development of new materials with potential applications in nanotechnology and material science. These assemblies have been characterized by their structural and electronic properties, offering insights into the design of functional materials (Fonari et al., 2004).
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-5-3-7-16(11-14)13-22-18-9-10-26-19(18)20(24)23(21(22)25)17-8-4-6-15(2)12-17/h3-12,18-19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVVTHNQGOSREV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2519974.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2519978.png)
![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2519986.png)





![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)
![5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2519996.png)